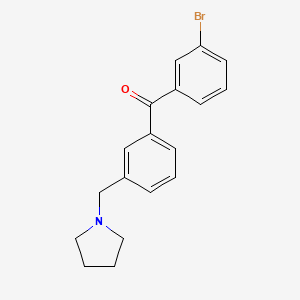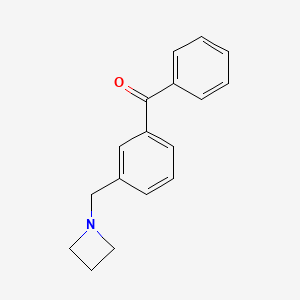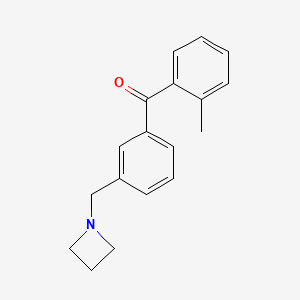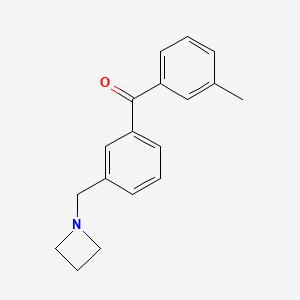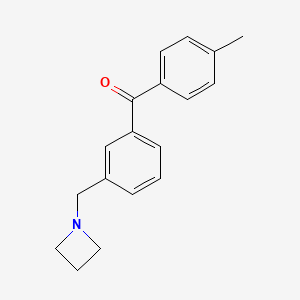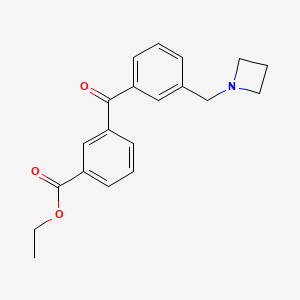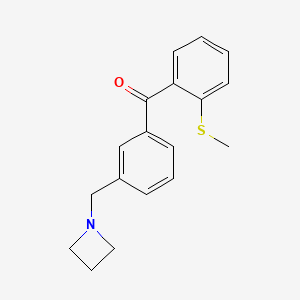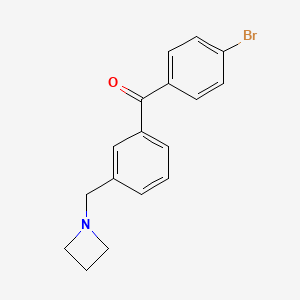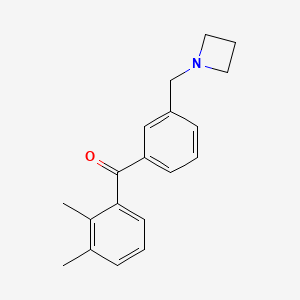
Diethylcyanamide
Descripción general
Descripción
Diethylcyanamide (DEC) is an organic compound with a variety of applications in the scientific field. It is a colorless liquid with a chemical formula of C4H9N. DEC is a derivative of acetonitrile and is used as a reagent in chemical synthesis. It is also used as a solvent for the dissolution of various compounds, as a starting material for the synthesis of other compounds, and as a catalyst for the synthesis of various compounds. DEC has been studied extensively for its potential applications in the medical and pharmaceutical fields.
Aplicaciones Científicas De Investigación
Complex Preparation and Structural Analysis
Diethylcyanamide has been utilized in the preparation of various metal complexes. A study by Albertin, Antoniutti, and Castro (2018) demonstrated the preparation of this compound and cyanoguanidine complexes of iridium, characterized by spectroscopic methods and X-ray crystal structure determination (Albertin, Antoniutti, & Castro, 2018). Similarly, this compound was used to synthesize low-coordinate tetraethylguanidinate complexes, as explored by Bunge, Bertke, and Cleland (2009), who employed lithium diethylamide to form lithium 1,1,3,3-tetraethylguanidinate (Bunge, Bertke, & Cleland, 2009).
Reactivity and Derivative Formation
Another study by Albertin et al. (2014) focused on the preparation of this compound complexes with manganese and rhenium, analyzing their reactivity and characterizing them through various spectroscopic methods and X-ray crystallography (Albertin et al., 2014). In 2009, Bunge et al. investigated guanidinate complexes containing planar Cu(6) cores, using this compound in a tetrahydrofuran solution of lithium dialkylamide to form lithium 1,1,3,3-tetraalkylguanidinate (Bunge et al., 2009).
Interactions with Other Compounds
Albertin, Antoniutti, Caia, and Castro (2014) studied bis(this compound) and bis(cyanoguanidine) complexes of the iron triad, revealing how these complexes interact with hydrazines to afford hydrazinecarboximidamide derivatives. This study provided insights into possible reaction pathways and the nucleophilic nature of these interactions (Albertin, Antoniutti, Caia, & Castro, 2014).
Additional Applications
Further applications of this compound are noted in its use for the synthesis of diethyl α-thiocyanatophosphonates from diethyl α-hydroxyphosphonates, as investigated by Firouzabadi, Iranpoor, and Sobhani (2004). They developed a new and neutral system using triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzquinone, and ammonium thiocyanate (Firouzabadi, Iranpoor, & Sobhani, 2004).
Mecanismo De Acción
Target of Action
Diethylcyanamide is a chemical compound with the formula C5H10N2 The primary targets of this compound are not well-documented in the literature
Mode of Action
It has been observed that this compound reacts with hexane solution of lithium diethylamide to yield lithium 1,1,3,3-tetraethylguanidinate . This suggests that this compound may interact with its targets through chemical reactions, leading to the formation of new compounds.
Safety and Hazards
Diethylcyanamide is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Relevant Papers
One relevant paper discusses the quantity of this compound byproduct formed during cyanate ester synthesis .
Análisis Bioquímico
Biochemical Properties
Diethylcyanamide plays a significant role in biochemical reactions, particularly in the synthesis of complex organic compounds. It interacts with various enzymes and proteins, facilitating reactions that are crucial for cellular functions. For instance, this compound reacts with hexane solution of lithium diethylamide to yield lithium 1,1,3,3-tetraethylguanidinate . This interaction highlights its role in organic synthesis and its potential as a reagent in biochemical studies.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types by modulating the activity of specific enzymes and proteins. For example, this compound’s interaction with biomolecules can lead to changes in cellular metabolism, impacting the overall function of the cell
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes, altering their activity and influencing biochemical pathways . These interactions are essential for understanding how this compound can be used to modulate biochemical reactions and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo have provided insights into the compound’s stability and its impact on cellular functions over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular metabolism. At higher doses, this compound can cause toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications . These studies are crucial for understanding the compound’s safety and efficacy in different biological contexts.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Studying these transport mechanisms is crucial for understanding how this compound exerts its effects at the cellular level.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, providing insights into its role in cellular processes
Propiedades
IUPAC Name |
diethylcyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-3-7(4-2)5-6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTSQZQUWBFTAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210705 | |
| Record name | Cyanamide, diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
617-83-4 | |
| Record name | Diethylcyanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanamide, diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylcyanamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7768 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyanamide, diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylcyanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethylcyanamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PRA9BL2CC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Diethylcyanamide, including its molecular formula, weight, and spectroscopic data?
A1: this compound (C5H10N2) has a molecular weight of 98.15 g/mol. [] While the provided abstracts do not detail specific spectroscopic data, characteristic peaks in infrared (IR) and nuclear magnetic resonance (NMR) spectra can be used to identify and distinguish this compound from its isomer, N,N′-dicyclohexylcarbodiimide. For instance, nitrogen NMR is particularly useful for differentiating these isomers. [] Additionally, vibrational spectra and electron diffraction studies provide insights into the structure and internal rotation of the molecule. []
Q2: How is this compound used in the preparation of metal complexes?
A2: this compound acts as a ligand in various metal complexes. It can be reacted with metal halides in the presence of other ligands to form complexes with various metals, including iridium, iron, ruthenium, osmium, manganese, and rhenium. [, , , ] For instance, this compound reacts with chloro compounds of iridium to form this compound complexes, which can then be further reacted to produce bis(this compound) derivatives. [] Similarly, this compound can be used to synthesize bis(this compound) complexes of iron, ruthenium, and osmium. []
Q3: How does this compound react with hydrazines in the presence of metal complexes?
A3: In the presence of iron triad metal complexes (Fe, Ru, Os), this compound reacts with hydrazines (RNHNH2) to form hydrazinecarboximidamide derivatives. [] This reaction is proposed to proceed through a nucleophilic attack by the hydrazine on the carbon atom of the this compound ligand within the metal complex. []
Q4: Can you explain the role of this compound in synthesizing 1,1,3,3-tetraalkylguanidinate lithium salts and their subsequent use in forming copper complexes?
A4: this compound serves as a crucial precursor in synthesizing lithium 1,1,3,3-tetraalkylguanidinate (Li(TAG)) salts. The addition of this compound to a solution containing lithium dialkylamide results in the formation of Li(TAG). [, ] These Li(TAG) salts can then undergo metathesis reactions with copper(I) chloride (CuCl) to yield hexanuclear copper(I) complexes. These complexes adopt a general formula of [Cu(μ-TAG)]6, with TAG representing various 1,1,3,3-tetraalkylguanidinate ligands. []
Q5: Are there any known applications of this compound in the synthesis of manganese complexes, and what is the reactivity of these complexes?
A5: this compound is utilized in synthesizing dinuclear manganese complexes. For instance, reacting this compound with manganese bromide (MnBr2) in the presence of lithium bistrimethylsilylamide leads to the formation of a dinuclear manganese tetraethylguanidinate complex. [] This complex exhibits reactivity towards ethanol and 2,6-ditert-butylphenol, yielding a manganese alkoxide complex. [] These reactions highlight the potential of this compound as a building block for assembling manganese complexes with tailored reactivity.
Q6: What is known about the environmental fate of this compound, particularly in the context of pesticide degradation?
A6: Research indicates that this compound can be generated as a metabolite during the biodegradation of the organophosphate pesticide monocrotophos. [] This biodegradation process, facilitated by microorganisms like Aspergillus oryzae SJA1, highlights a potential pathway for the environmental breakdown of this compound. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



